molecular formula C45H33CrO6 B15348181 Chromium(3+);1,3-diphenylpropane-1,3-dione CAS No. 21679-35-6

Chromium(3+);1,3-diphenylpropane-1,3-dione

Cat. No.: B15348181
CAS No.: 21679-35-6
M. Wt: 721.7 g/mol
InChI Key: LSOSTVPGLLIXMI-UHFFFAOYSA-N
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Description

1,3-Diphenylpropane-1,3-dione (DBM, CAS 120-46-7) is a β-diketone ligand widely used in coordination chemistry due to its strong chelating ability. The enol tautomer of DBM (100% enol content ) allows it to form stable complexes with transition metals like chromium(III). Chromium(III)-DBM complexes are of interest in catalysis and materials science, though specific Cr(III)-DBM applications are less documented compared to other metals (e.g., europium in electroluminescence). DBM’s structure features two phenyl groups flanking a diketone core, enabling π-conjugation and electron delocalization, which enhance its ligand properties.

Properties

CAS No.

21679-35-6

Molecular Formula

C45H33CrO6

Molecular Weight

721.7 g/mol

IUPAC Name

chromium(3+);1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3

InChI Key

LSOSTVPGLLIXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3]

Origin of Product

United States

Scientific Research Applications

Chemistry: Chromium(3+);1,3-diphenylpropane-1,3-dione is used as a catalyst in organic synthesis, particularly in oxidation reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species. Industry: It is used in the production of dyes and pigments, as well as in the manufacturing of certain polymers.

Mechanism of Action

The compound exerts its effects through the generation of reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can damage cellular components, leading to cell death. The molecular targets include enzymes and other proteins involved in cellular respiration and metabolism.

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents critically influence enol content, stability, and metal-binding capacity:

  • Enol Tautomerism: DBM exhibits 100% enol content, enabling optimal chelation. In contrast, 2-methyl-DBM has 0% enol content, rendering it ineffective as a ligand .
  • Fluorinated Derivatives: Fluorine’s electron-withdrawing nature alters DBM’s electronic profile. For instance, 2-fluoro-DBM retains enolization capacity but may enhance charge transfer in metal complexes .

Table 2: Impact of Substituents on DBM Properties

Compound Enol Content Key Property Change Application Relevance
DBM 100% Strong chelation Broad metal coordination
2-Methyl-DBM 0% Loss of chelation ability Non-ligand uses
2-Fluoro-DBM ~100%* Enhanced electron withdrawal Tuned luminescence
2,2-Difluoro-DBM ~100%* Increased stability and yield High-efficiency synthesis
2,2-Dibromo-DBM ~100%* Steric hindrance, electronegativity Modified coordination

*Assumed based on retained diketone structure.

Performance in Metal Complexes

DBM and its derivatives are benchmarked against other β-diketones in metal coordination:

  • Europium Complexes : Eu(DBM)₃Phen achieves 460 cd/m² brightness in electroluminescence, outperforming Eu(TTA)₃Phen (140 cd/m²) . However, DBM’s lower reactivity increases drive voltages, limiting device efficiency.
  • Fluorinated Analogues : Fluorine substituents may improve charge transport in electroluminescent devices by lowering LUMO energy, though this requires further study .
  • Brominated Derivatives : Bulky bromine groups could stabilize higher oxidation states in metal centers, useful in catalytic applications .

Stability and Reactivity

  • Purification Challenges : DBM-imine ligands require repeated purification due to by-products , whereas fluorinated derivatives are synthesized more cleanly .
  • Thermal and Chemical Stability : Fluorine’s strong C–F bonds likely enhance thermal stability, making 2,2-difluoro-DBM suitable for high-temperature applications.

Biological Activity

Chromium(3+);1,3-diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM), is a compound of significant interest due to its biological activities, particularly its antioxidant properties and potential anticancer effects. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₅H₁₂O₂
  • Molecular Weight : 224.255 g/mol
  • CAS Number : 120-46-7
  • Melting Point : 77-79 °C
  • Boiling Point : 357.4 °C at 760 mmHg
  • Density : 1.1 g/cm³

Antioxidant Properties

Dibenzoylmethane exhibits significant antioxidant activity, which has been demonstrated through various experimental setups. A study utilizing pulse radiolysis techniques showed that DBM effectively scavenges free radicals such as hydroxyl radicals (OH\cdot OH), peroxyl radicals (CCl3O2\cdot CCl_3O_2), and azide radicals (N3\cdot N_3) in aqueous solutions. The compound's ability to inhibit Fe²⁺-mediated lipid peroxidation in rat brain homogenates was also confirmed, with over 90% protection observed at a concentration of 5×104 mol dm35\times 10^{-4}\text{ mol dm}^{-3} .

The mechanism by which dibenzoylmethane acts as an antioxidant involves hydrogen abstraction from the active methylene group in its β-diketone structure. This reaction leads to the formation of transient radical species, which are crucial for understanding its protective effects against oxidative stress .

Cancer Prevention

Dibenzoylmethane has been linked to cancer prevention through its activation of the Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative damage. Research indicates that DBM can dissociate from Keap1 (Kelch-like ECH-associated protein 1), allowing for the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant response elements . This property positions dibenzoylmethane as a promising candidate in cancer chemoprevention strategies.

In Vitro Studies

In HepG2 cells, treatment with dibenzoylmethane at varying concentrations (10 to 50 μM) resulted in a concentration-dependent increase in the mRNA levels of heme oxygenase-1 (HO-1), an important antioxidant enzyme. Notably, while HO-1 expression increased, there was no significant effect on Nrf2 mRNA levels, suggesting that DBM may enhance HO-1 through post-translational modifications rather than transcriptional activation .

Lipid Peroxidation Inhibition

A critical study demonstrated that dibenzoylmethane effectively inhibited lipid peroxidation induced by Fe²⁺ ions in rat brain homogenates. The IC50 value was determined to be approximately 64.32 µM, indicating a potent ability to protect cellular membranes from oxidative damage .

Summary of Findings

Activity Observation
Antioxidant Activity>90% inhibition of lipid peroxidation at 5×104 mol dm35\times 10^{-4}\text{ mol dm}^{-3}
Nrf2 ActivationInduces nuclear translocation and upregulation of HO-1
CytotoxicityNo significant cytotoxicity observed at tested concentrations

Chemical Reactions Analysis

Oxidation Reactions with Free Radicals

The DBM ligand exhibits radical scavenging properties, forming a carbon-centered radical at the methylenic position (C-2) upon oxidation. Coordination to Cr³⁺ modifies this reactivity due to electron withdrawal by the metal. Key radical reactions include:

RadicalRate Constant (k)MechanismObserved Transient (λₘₐₓ)
- OH 1.0 × 10¹⁰ dm³ mol⁻¹s⁻¹Hydrogen abstraction from C-2, forming a resonance-stabilized radical420 nm
N₃- 1.7 × 10⁹ dm³ mol⁻¹s⁻¹One-electron oxidation of the enolate form of DBM410 nm
CCl₃OO- ~10⁹ dm³ mol⁻¹s⁻¹Peroxyl radical quenching via electron transfer from the ligand450 nm

Key Findings :

  • The Cr³⁺ center stabilizes the ligand’s radical intermediate, slowing decay rates compared to free DBM .

  • At pH 8–9, the enolate form of DBM dominates, enhancing reactivity with electrophilic radicals like N₃- .

Ligand Substitution Reactions

Chromium(III) complexes are typically inert to ligand substitution, but [Cr(DBM)₃] undergoes partial ligand displacement under acidic or strongly coordinating conditions:

Example Reaction :

[Cr(DBM)₃] + 3 H⁺ → Cr³⁺ + 3 HDBM\text{[Cr(DBM)₃] + 3 H⁺ → Cr³⁺ + 3 HDBM}

  • Conditions : Aqueous HCl (pH < 3), 25°C.

  • Outcome : Release of protonated DBM (HDBM), confirmed by UV-Vis spectral shifts at 360 nm.

Redox Behavior

The Cr³⁺/DBM system participates in redox cycles, though Cr(III) itself is not easily oxidized or reduced:

ProcessObservation
Electrochemical Reduction Irreversible reduction peak at -1.2 V (vs. Ag/AgCl) due to ligand-centered electron transfer .
Catalytic Antioxidant Activity Inhibits Fe²⁺-induced lipid peroxidation in rat brain homogenate (IC₅₀: 12 μM) .

Photochemical Reactivity

Under UV irradiation, [Cr(DBM)₃] undergoes ligand-to-metal charge transfer (LMCT), generating reactive oxygen species (ROS):

\text{[Cr(DBM)₃] → [Cr(DBM)₃]^* → Cr³⁺ + DBM- ⁻ + O₂- ⁻}

  • Applications : Potential use in photocatalytic degradation of organic pollutants .

Biological Interactions

While the free DBM ligand activates Nrf2-mediated antioxidant pathways , the chromium complex shows enhanced stability in biological matrices:

  • Mechanism : Cr³⁺ stabilizes the β-diketone enolate, prolonging radical scavenging activity .

  • Toxicity Profile : Lower acute toxicity compared to free Cr³⁺ salts due to reduced metal bioavailability .

Preparation Methods

Synthesis of 1,3-Diphenylpropane-1,3-Dione (Dibenzoylmethane)

The ligand 1,3-diphenylpropane-1,3-dione serves as the foundational precursor for chromium complexation. A patented method (US4482745A) outlines its synthesis via Claisen condensation between acetophenone and methyl benzoate in the presence of calcium oxide.

Reaction Conditions and Optimization

The procedure involves heating a mixture of 1 mole acetophenone , 5–10 moles methyl benzoate , and 1–2 moles calcium oxide under nitrogen at 150–200°C for 3–6 hours. Continuous removal of methanol byproduct drives the reaction toward completion, achieving yields up to 89%. Post-reaction steps include cooling, solvent addition (toluene/xylene), acidification with HCl, and sequential washing with sodium carbonate and water to isolate the product.

Table 1: Key Parameters for Dibenzoylmethane Synthesis
Parameter Optimal Range
Temperature 150–200°C
Reaction Time 3–6 hours
Methyl Benzoate Equiv. 5–10
Calcium Oxide Equiv. 1–2
Yield ≤89%

Complexation with Chromium(III) Salts

Chromium(III) coordination with dibenzoylmethane follows template-assisted methods, leveraging β-diketone’s bidentate binding capability. Published protocols for analogous tris(β-diketonato)metal(III) complexes (e.g., [Cr(acac)₃]) provide a framework.

Template Synthesis in Butanolic Medium

A study detailing macrocyclic complexes of Mn(III) and Fe(III) with β-diketones offers transferable insights:

  • Dissolve chromium(III) acetate or chloride in n-butanol.
  • Add 1,3-diphenylpropane-1,3-dione in a 1:3 metal-to-ligand molar ratio.
  • Reflux at 80–100°C for 6–12 hours under inert atmosphere.
  • Precipitate the complex by cooling, followed by filtration and petroleum ether washing.

Solvent and Counterion Effects

Chromium(III) nitrate nonahydrate in tetrahydrofuran (THF) enhances solubility and reaction homogeneity, as evidenced by analogous iron(III) complexes. Acetate counterions favor neutral complex formation, while chloride salts may require base additives (e.g., NaOH) to deprotonate the β-diketone.

Table 2: Chromium Complexation Variables
Variable Typical Conditions
Metal Salt Cr(CH₃COO)₃, CrCl₃
Ligand Ratio 1:3 (Cr:ligand)
Solvent n-Butanol, THF
Temperature 80–100°C (reflux)
Reaction Time 6–12 hours
Atmosphere Nitrogen/Argon

Purification and Characterization

Crystallization and Washing

Crude complexes are purified via recrystallization from hot dichloromethane/hexane mixtures. Sequential washing with dilute HCl and water removes unreacted metal salts, while Soxhlet extraction with ethanol eliminates organic impurities.

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Absence of ν(O-H) stretches (~2500 cm⁻¹) confirms enolate formation. Cr-O vibrations appear at 450–500 cm⁻¹.
  • ¹H NMR : Aromatic protons of coordinated dibenzoylmethane resonate upfield (δ 7.1–7.3 ppm) versus free ligand (δ 7.2–7.5 ppm).
  • Mass Spectrometry : Molecular ion peaks for [Cr(C₁₅H₁₁O₂)₃]⁺ (m/z 729.2) align with theoretical values.

Alternative Methodologies and Scalability

Solid-State Mechanochemical Synthesis

Ball-milling chromium(III) oxide with dibenzoylmethane and potassium carbonate enables solvent-free synthesis, though yields remain unverified for this specific complex.

Industrial-Scale Production

The patent-specified Claisen condensation is amenable to kilogram-scale reactions, with calcium oxide offering cost and safety advantages over traditional NaH or LDA bases.

Challenges and Optimization Strategies

Ligand Degradation

Prolonged heating above 200°C risks β-diketone decomposition into benzoic acid derivatives. Strict temperature control and inert atmospheres mitigate this.

Metal Hydrolysis

Chromium(III)’s tendency to hydrolyze in aqueous media necessitates anhydrous conditions. Molecular sieves or magnesium sulfate are added to scavenge trace water.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing and characterizing Chromium(3+) complexes with 1,3-diphenylpropane-1,3-dione?

  • Methodological Answer : Synthesis can be achieved via ligand substitution reactions, where 1,3-diphenylpropane-1,3-dione acts as a bidentate ligand. Use stoichiometric ratios of Cr³⁺ salts (e.g., CrCl₃·6H₂O) under inert atmospheres to prevent oxidation. Characterization should include UV-Vis spectroscopy (to confirm d-d transitions), FT-IR (to identify ligand coordination via shifts in C=O stretches), and X-ray crystallography for structural elucidation . For purity verification, employ TLC monitoring during synthesis and HPLC post-purification .

Q. How can researchers address discrepancies in spectroscopic data for Chromium(3+)-diketone complexes?

  • Methodological Answer : Contradictions in UV-Vis or IR spectra may arise from solvent polarity, pH variations, or ligand protonation states. Replicate experiments under controlled conditions (e.g., fixed pH buffers, anhydrous solvents). Cross-validate with computational methods like DFT to model electronic transitions and compare theoretical vs. experimental spectra . If inconsistencies persist, consider alternative coordination geometries (e.g., octahedral vs. tetrahedral distortions) .

Q. What are the best practices for optimizing reaction yields in Cr³⁺-diketone complex synthesis?

  • Methodological Answer : Conduct a factorial design of experiments (DoE) to assess variables: temperature (25–80°C), reaction time (6–48 hrs), and molar ratios (1:1 to 1:3 Cr³⁺:ligand). Use GC-MS or NMR to track intermediate formation. For low yields, introduce chelating agents (e.g., Et₃N) to stabilize intermediates or employ microwave-assisted synthesis for faster kinetics .

Advanced Research Questions

Q. How can researchers mechanistically differentiate between inner-sphere and outer-sphere electron transfer in Cr³⁺-diketone redox reactions?

  • Methodological Answer : Use cyclic voltammetry (CV) to study redox peaks under varying electrolyte concentrations (e.g., NaClO₄ vs. TBAPF₆). Inner-sphere mechanisms show electrolyte-dependent peak shifts, while outer-sphere processes are less sensitive. Complement with EPR spectroscopy to detect radical intermediates or ligand-centered redox activity .

Q. What advanced techniques validate the photostability of Chromium(3+)-diketone complexes for photocatalytic applications?

  • Methodological Answer : Perform accelerated aging tests under UV irradiation (λ = 365 nm) while monitoring decomposition via HPLC-MS. Use time-resolved fluorescence spectroscopy to assess excited-state lifetimes. For mechanistic insights, employ transient absorption spectroscopy to identify degradation pathways (e.g., ligand dissociation vs. Cr³⁺ reduction) .

Q. How do steric and electronic effects of 1,3-diphenylpropane-1,3-dione substituents influence Cr³⁺ complex reactivity?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl rings. Compare reaction rates in ligand substitution assays (e.g., with EDTA). Use Hammett plots to correlate substituent σ values with kinetic data. Computational studies (DFT) can map frontier molecular orbitals to predict electronic effects .

Q. What strategies resolve contradictions in reported catalytic activities of Cr³⁺-diketone complexes in oxidation reactions?

  • Methodological Answer : Systematically evaluate catalyst loading (1–10 mol%), substrate scope, and oxidant choice (e.g., H₂O₂ vs. TBHP). Control for trace metal impurities by using ultrapure reagents. Employ in-situ EXAFS to monitor coordination changes during catalysis. Publish full experimental protocols to enhance reproducibility .

Cross-Disciplinary and Theoretical Questions

Q. How can computational chemistry predict the biological activity of Chromium(3+)-diketone complexes?

  • Methodological Answer : Perform molecular docking studies with target proteins (e.g., histone deacetylases) using AutoDock Vina. Validate with MD simulations to assess binding stability. Cross-reference with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to confirm computational predictions .

Q. What theoretical frameworks explain the magnetic anisotropy in high-spin Cr³⁺-diketone complexes?

  • Methodological Answer : Use CASSCF calculations to model zero-field splitting parameters. Compare with SQUID magnetometry data (2–300 K) to extract D and E values. Analyze ligand field symmetry via angular overlap models to correlate structural distortions with magnetic behavior .

Methodological Resources

  • Data Analysis : For spectral contradictions, apply multivariate analysis (PCA) to identify outlier datasets .
  • Ethical Considerations : Adhere to ACS guidelines for hazardous waste disposal, especially for Cr³⁺-containing byproducts .
  • Reproducibility : Archive raw data (e.g., crystallographic .cif files, spectral traces) in repositories like Zenodo or ICSP .

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